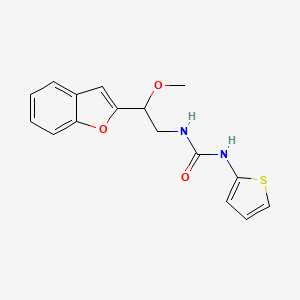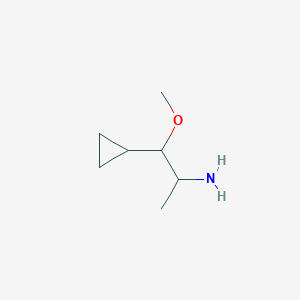![molecular formula C16H19N3O2 B2603853 N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2411237-89-1](/img/structure/B2603853.png)
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including hematological malignancies and solid tumors.
Mecanismo De Acción
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting this process, this compound induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, a cellular process involved in the degradation of damaged or unnecessary cellular components. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of cancer cells without affecting normal cells. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide as a cancer treatment. One area of research is in combination therapy, where this compound is used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is in the development of this compound analogs with improved stability and solubility. Additionally, there is ongoing research into the use of this compound as a potential treatment for other diseases, such as viral infections and neurological disorders.
Métodos De Síntesis
The synthesis of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide involves several steps, including the reaction of 4-bromobenzonitrile with piperidine, followed by the addition of epichlorohydrin and the subsequent reaction with 2-aminoacetamide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing cell death. It has been shown to be particularly effective in targeting cancer cells with mutations in the p53 tumor suppressor gene. This compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-9-13-3-1-2-4-14(13)19-7-5-12(6-8-19)10-18-16(20)15-11-21-15/h1-4,12,15H,5-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVYQMCURPNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2603779.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603785.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)

![3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2603793.png)